N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide
CAS No.: 385405-84-5
Cat. No.: VC21417802
Molecular Formula: C19H17IN4O3S
Molecular Weight: 508.3g/mol
* For research use only. Not for human or veterinary use.
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide - 385405-84-5](/images/no_structure.jpg)
Specification
CAS No. | 385405-84-5 |
---|---|
Molecular Formula | C19H17IN4O3S |
Molecular Weight | 508.3g/mol |
IUPAC Name | N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-iodobenzamide |
Standard InChI | InChI=1S/C19H17IN4O3S/c1-12-10-13(2)22-19(21-12)24-28(26,27)17-8-6-16(7-9-17)23-18(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) |
Standard InChI Key | QRSOEDLWYUONSZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)C |
Canonical SMILES | CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)I)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Identification
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide is the IUPAC name for this compound, which is identified by CAS registry number 385405-84-5 . The compound contains a distinctive pyrimidine core structure that classifies it among diazine derivatives, which maintain their aromatic characteristics through electronic distribution across the heterocyclic ring system.
The molecular structure can be divided into three primary components:
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A 4,6-dimethylpyrimidine ring system
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A sulfonamide (SO₂NH) linking group
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A 3-iodobenzamide terminal group
This structural arrangement creates a molecule with multiple hydrogen bond acceptors and donors, suggesting potential for complex intermolecular interactions in biological systems.
Physical and Chemical Properties
Table 1: Estimated Physical and Chemical Properties of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₉H₁₇IN₄O₃S | Derived from structure |
Appearance | White to off-white crystalline solid | Typical for similar compounds |
Solubility | Likely poorly soluble in water; better solubility in organic solvents | Based on structural features |
Melting Point | >200°C | Comparable sulfonamide derivatives |
Stability | Relatively stable at room temperature | Based on chemical structure |
Synthesis and Preparation Methods
Reaction Conditions and Considerations
Based on synthesis approaches for similar compounds, the preparation of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide likely requires controlled reaction conditions. The iodination step in particular demands careful handling due to the reactivity of iodinating agents. Similar compounds with pyrimidine and benzamide moieties often involve coupling reactions that utilize specialized reagents and controlled temperature conditions.
The synthesis may encounter challenges including:
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Regioselective introduction of the iodine atom
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Formation of the sulfonamide bond with proper orientation
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Protection and deprotection strategies for reactive functional groups
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Purification to remove reaction byproducts
Structural Relationships and Comparative Analysis
Relationship to Pyrimidine Derivatives
The 4,6-dimethylpyrimidine core of this compound places it within an important class of heterocyclic compounds. Pyrimidine derivatives are widely present in biological macromolecules, particularly nucleic acids, and many pharmaceutical compounds incorporate pyrimidine structures . The dimethyl substitution at positions 4 and 6 of the pyrimidine ring likely influences the electron distribution and consequently affects the compound's physical properties and potential biological interactions.
Comparison with Related Compounds
Several related compounds provide insight into the potential properties and applications of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide:
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(3,5-dioxopiperazin-1-yl)acetamide (CAS: 2858992) shares the 4,6-dimethylpyrimidin-2-yl sulfamoyl phenyl structure but differs in the amide portion . This compound has a molecular weight of 432.5 g/mol and contains 3 hydrogen bond donors and 9 hydrogen bond acceptors, suggesting different pharmacokinetic properties compared to our target compound.
(3E)-3-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid (CAS: 40016-88-4) represents another structural variant with a dimethoxypyrimidine instead of dimethylpyrimidine . The physical properties of this compound include a density of 1.53 g/cm³ and a boiling point of 692.7°C at 760 mmHg, which may provide reference points for estimating properties of our target compound.
Table 2: Comparative Analysis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-iodobenzamide and Related Compounds
Structure-Activity Relationships
Functional Group Contributions
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The dimethylpyrimidine ring: Contributes to π-stacking interactions and hydrogen bond acceptance, potentially facilitating binding to biological targets such as enzymes or receptors.
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The sulfonamide linkage: Offers hydrogen bond donor and acceptor capabilities, along with conformational flexibility that may be important for molecular recognition.
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The 3-iodobenzamide group: The iodine atom introduces a large, polarizable substituent that can participate in halogen bonding and hydrophobic interactions, while the amide provides additional hydrogen bonding potential.
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